molecular formula C11H22O3P+ B12841479 2-Isopropyl-5-methylcyclohexyl (hydroxymethyl)phosphinate

2-Isopropyl-5-methylcyclohexyl (hydroxymethyl)phosphinate

Cat. No.: B12841479
M. Wt: 233.26 g/mol
InChI Key: DVHGPEKKQGDHNS-UHFFFAOYSA-N
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Description

2-Isopropyl-5-methylcyclohexyl (hydroxymethyl)phosphinate is an organophosphorus compound characterized by the presence of a phosphinate group attached to a cyclohexyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-methylcyclohexyl (hydroxymethyl)phosphinate typically involves the reaction of 2-Isopropyl-5-methylcyclohexanol with a phosphinic acid derivative. The reaction conditions often require the presence of a catalyst and may involve heating to facilitate the formation of the phosphinate ester bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-methylcyclohexyl (hydroxymethyl)phosphinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce various substituted phosphinates .

Scientific Research Applications

2-Isopropyl-5-methylcyclohexyl (hydroxymethyl)phosphinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-methylcyclohexyl (hydroxymethyl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The phosphinate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropyl-5-methylcyclohexyl 2-methoxybenzoate
  • (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (S)-(hydroxymethyl)phosphinate

Uniqueness

2-Isopropyl-5-methylcyclohexyl (hydroxymethyl)phosphinate is unique due to its specific structural features, such as the presence of both a cyclohexyl ring and a phosphinate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H22O3P+

Molecular Weight

233.26 g/mol

IUPAC Name

hydroxymethyl-(5-methyl-2-propan-2-ylcyclohexyl)oxy-oxophosphanium

InChI

InChI=1S/C11H22O3P/c1-8(2)10-5-4-9(3)6-11(10)14-15(13)7-12/h8-12H,4-7H2,1-3H3/q+1

InChI Key

DVHGPEKKQGDHNS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)O[P+](=O)CO)C(C)C

Origin of Product

United States

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